

correcting for exsolution lamellae in pyroxene microprobe analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: pyroxene

Cat. No.: B1172478

[Get Quote](#)

Technical Support Center: Pyroxene Microprobe Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering exsolution lamellae during electron probe microanalysis (EPMA) of **pyroxenes**.

Frequently Asked Questions (FAQs)

Q1: What are exsolution lamellae in **pyroxenes**?

A1: Exsolution is a process where a solid solution mineral, like **pyroxene**, unmixes into two distinct crystalline phases upon cooling. This results in the formation of thin, oriented layers of one **pyroxene** composition within a host **pyroxene** of a different composition. These layers are known as exsolution lamellae.^{[1][2]} This phenomenon is common in slowly cooled igneous and metamorphic rocks.^{[1][3]} The width of these lamellae can range from hundreds of nanometers to over 100 micrometers, depending on the cooling rate and the initial composition of the **pyroxene**.^{[3][4]}

Q2: Why do exsolution lamellae pose a challenge for electron microprobe analysis?

A2: The primary challenge with exsolution lamellae in EPMA is obtaining the bulk composition of the original, unexsolved **pyroxene** grain. The electron beam of the microprobe, typically a

few micrometers in diameter, may be larger than the individual lamellae. This can lead to several issues:

- Mixed Analyses: The beam may excite both the host and lamellae, resulting in an analysis that represents a mixture of the two phases and not the true composition of either.
- Inaccurate Host/Lamellae Composition: Even when attempting to analyze the host or lamellae separately, secondary fluorescence from adjacent phases can affect the accuracy of the results, especially for fine lamellae.[\[3\]](#)
- Difficulty in Targeting: Very fine lamellae, often sub-micrometer in width, are impossible to resolve and analyze individually with a standard electron microprobe.[\[3\]](#)[\[4\]](#)

Q3: What are the common methods to correct for exsolution lamellae in **pyroxene** microprobe analysis?

A3: Several methods are employed to determine the bulk composition of exsolved **pyroxenes**:

- Broad Beam (Defocused Beam) Analysis: This technique uses a wider electron beam (typically 10-50 μm) to analyze an area that encompasses numerous lamellae and host material, thereby averaging the composition.[\[5\]](#)[\[6\]](#)
- Rastering the Beam: The electron beam is scanned over a representative rectangular area of the exsolved grain to obtain an average composition.
- Image Analysis and Point-Count Reintegration: This method involves acquiring high-resolution back-scattered electron (BSE) images to distinguish the host from the lamellae. The area proportions of each phase are then determined using image analysis software. Subsequently, separate, careful analyses of the host and lamellae are performed, and the bulk composition is calculated by combining these analyses weighted by their respective area fractions.[\[5\]](#)
- Scanning Transmission Electron Microscopy (STEM): For extremely fine lamellae (nanometer scale), STEM equipped with Energy Dispersive X-ray Spectroscopy (EDS) can be used to analyze the individual phases with high spatial resolution.[\[7\]](#)[\[8\]](#)

Troubleshooting Guides

Issue 1: My microprobe analyses of a single **pyroxene** grain are highly variable and non-stoichiometric.

- Possible Cause: You are likely analyzing an exsolved **pyroxene**, and the electron beam is inconsistently sampling the host and lamellae.
- Solution:
 - Examine the grain using Back-Scattered Electron (BSE) imaging. Exsolution lamellae often have sufficient compositional contrast (e.g., Ca-rich augite in a Ca-poor orthopyroxene host) to be visible in BSE images.
 - If lamellae are visible and fine, use a broad beam or rastering technique to average the composition over a larger, representative area.
 - If lamellae are coarse enough to be resolved, use the image analysis and point-count reintegration method described in the experimental protocols below.

Issue 2: The exsolution lamellae are too fine to be resolved with the SEM, but I suspect they are present.

- Possible Cause: The lamellae are sub-micrometer in width, below the resolution of standard SEM imaging.
- Solution:
 - Etching: Polished thin sections can be etched with hydrofluoric acid for a short duration (10-15 minutes) to enhance the visibility of fine lamellae under reflected light.[9]
 - Transmission Electron Microscopy (TEM): For definitive characterization of ultra-fine lamellae, TEM is the preferred method.[7][10] This will allow for imaging and analysis of the individual lamellae.

Issue 3: Broad beam analyses are still giving inconsistent results.

- Possible Cause: The distribution of exsolution lamellae within the grain is heterogeneous, or the lamellae are too coarse for the broad beam to effectively average the composition.

- Solution:

- Acquire a BSE map of the entire grain. This will reveal the distribution of the lamellae.
- If the lamellae are heterogeneously distributed, you may need to perform multiple broad beam analyses in different areas and average the results, or switch to the image analysis and reintegration method.
- If the lamellae are coarse, a broad beam will not be appropriate. The image analysis and reintegration method is the most suitable approach in this case.[\[6\]](#)

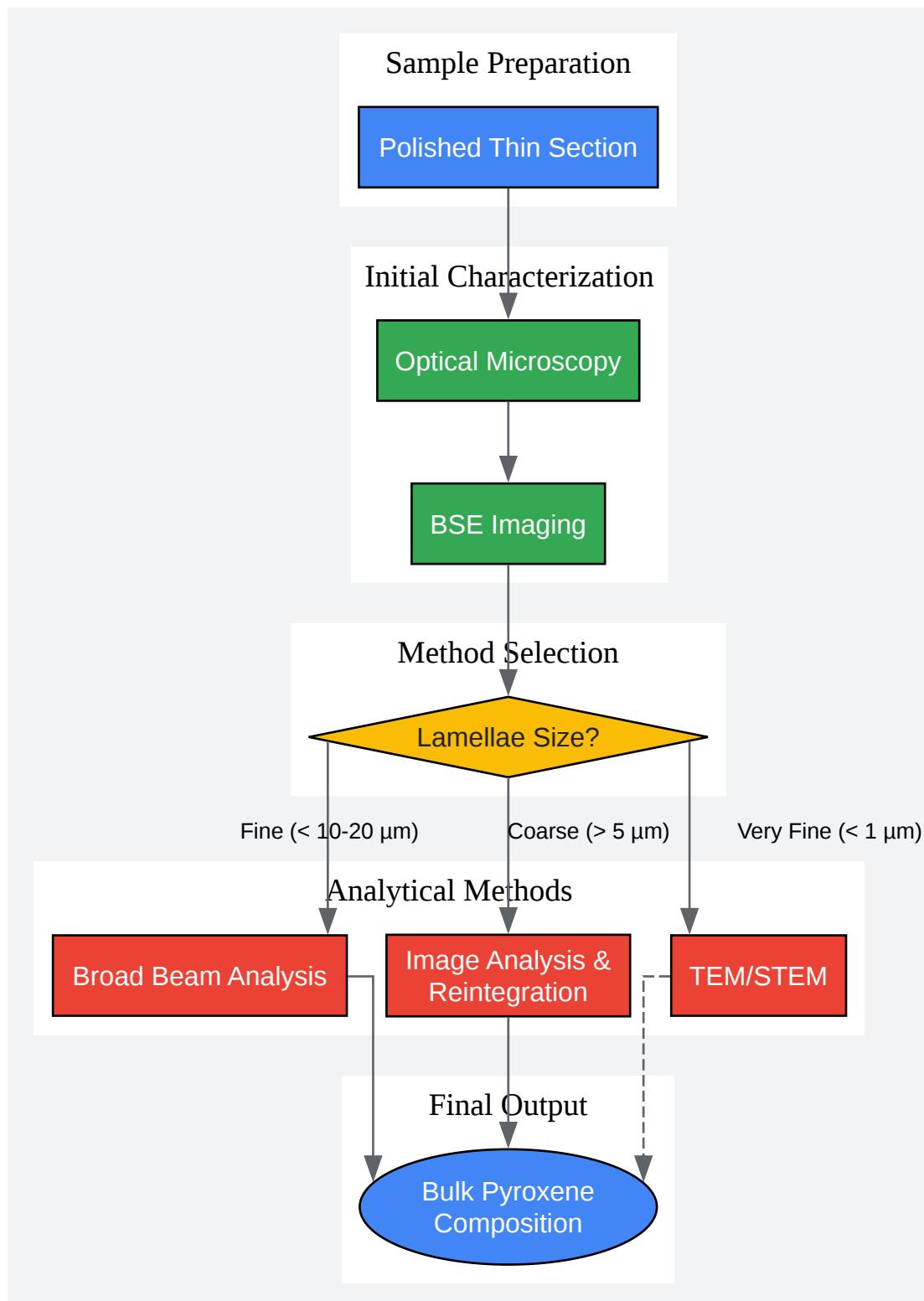
Data Presentation

Table 1: Comparison of Analytical Techniques for Exsolved **Pyroxenes**

Technique	Lamellae Width Suitability	Advantages	Disadvantages
Focused Beam Analysis	> 10-15 μm	Provides composition of individual host and lamellae.	Prone to secondary fluorescence from adjacent phases; not suitable for bulk composition. [3]
Broad Beam Analysis	< 10-20 μm (finely spaced)	Relatively quick and easy method for estimating bulk composition.	Inaccurate for coarsely or heterogeneously exsolved grains; beam diameter needs careful optimization. [5] [6]
Rastering Beam	< 10-20 μm (finely spaced)	Similar to broad beam; can provide a more uniform averaging over a defined area.	Similar limitations to broad beam analysis.
Image Analysis & Reintegration	> 5 μm (resolvable)	Potentially the most accurate method for coarse lamellae; provides data on host, lamellae, and bulk composition.	Time-consuming; requires high-quality images and careful point analyses. [5]
TEM/STEM-EDS	Nanometer to micrometer scale	High spatial resolution for analyzing ultra-fine lamellae.	Requires specialized sample preparation (FIB lift-out); analyzes a very small volume of the sample. [7] [8]

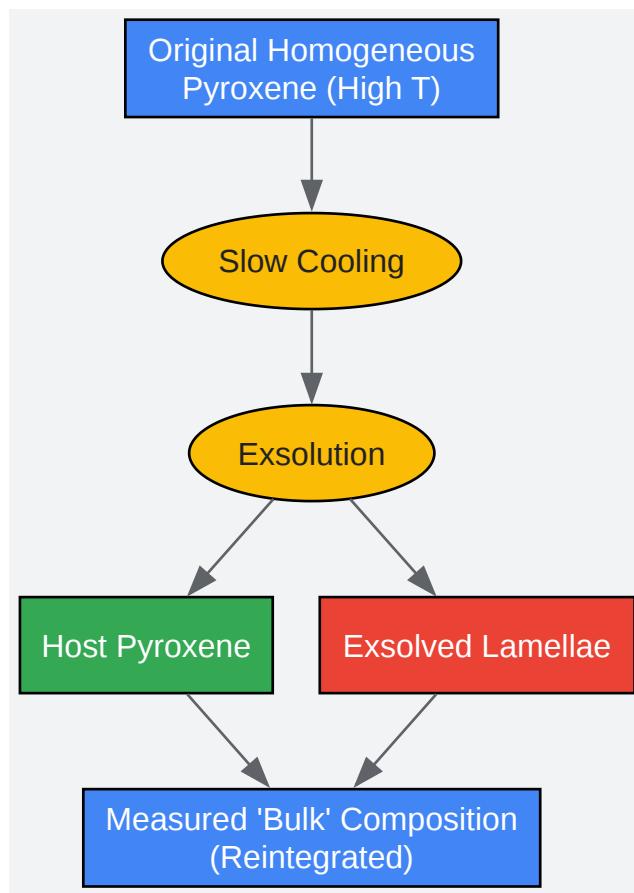
Experimental Protocols

Protocol 1: Broad Beam (Defocused Beam) Analysis


- Initial Setup:
 - Perform standard EPMA setup and calibration for all elements of interest.
 - Use a polished thin section with a carbon coat of uniform thickness.
- Grain Selection:
 - Identify the exsolved **pyroxene** grain of interest using transmitted and reflected light microscopy.
 - Confirm the presence and general scale of exsolution lamellae using BSE imaging.
- Beam Defocusing:
 - Defocus the electron beam to a diameter that is large enough to cover a representative area of both host and lamellae (typically 10-50 μm). The optimal size will depend on the spacing of the lamellae.
- Analysis:
 - Acquire quantitative analyses for all elements. It is advisable to acquire multiple spots on the same grain to check for consistency.
- Data Evaluation:
 - Check the stoichiometry of the resulting analysis. If the totals are low or the stoichiometry is poor, it may indicate issues with the analysis of a heterogeneous target.

Protocol 2: Image Analysis and Point-Count Reintegration

- Image Acquisition:
 - Acquire high-contrast, high-resolution BSE images of the exsolved **pyroxene** grain. Ensure the magnification is sufficient to clearly resolve the host and lamellae.
- Image Processing:


- Use image analysis software (e.g., ImageJ) to segment the image into two phases (host and lamellae) based on grayscale values.
- Calculate the area percentage of each phase.
- Focused Beam Analysis:
 - Carefully perform multiple focused-beam analyses on the widest parts of the host material, avoiding proximity to the lamellae.
 - Similarly, perform multiple focused-beam analyses on the widest lamellae, avoiding the host.
- Bulk Composition Calculation:
 - Average the oxide weight percentages for the host and lamellae analyses separately.
 - Calculate the bulk composition using the following formula for each oxide: Bulk Oxide % = (Avg. Host Oxide % * Area % Host) + (Avg. Lamellae Oxide % * Area % Lamellae)

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for selecting the appropriate analytical method for exsolved **pyroxenes**.

[Click to download full resolution via product page](#)

Caption: Relationship between original **pyroxene** composition and exsolved phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ALEX STREKEISEN-exsolutionlamellae pyroxene- [alexstrekeisen.it]
- 2. ALEX STREKEISEN-Pyroxene- [alexstrekeisen.it]
- 3. msaweb.org [msaweb.org]
- 4. Quantitative analysis of pyroxene minerals with CAMECA Electron Probe Microanalyzer (EPMA) [cameca.com]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analytical electron microscopy in mineralogy; exsolved phases in pyroxenes [pubs.usgs.gov]
- 8. hou.usra.edu [hou.usra.edu]
- 9. mnsocam.org [mnsocam.org]
- 10. geology.rutgers.edu [geology.rutgers.edu]
- To cite this document: BenchChem. [correcting for exsolution lamellae in pyroxene microprobe analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1172478#correcting-for-exsolution-lamellae-in-pyroxene-microprobe-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com